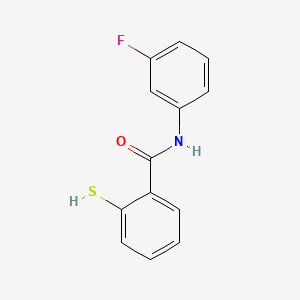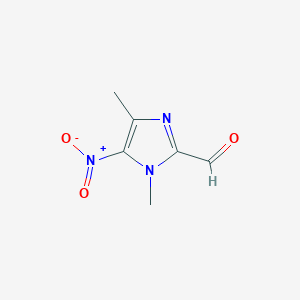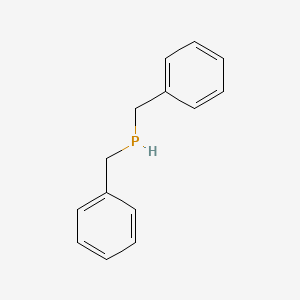
Lithium;bismuth
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;bismuth is a compound that combines the properties of lithium and bismuth. Lithium is a highly reactive alkali metal, while bismuth is a post-transition metal known for its low toxicity and high density. The combination of these two elements results in a compound with unique properties that make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;bismuth compounds can be synthesized through various methods. One common method involves the reaction of lithium with bismuth halides in an organic solvent. For example, the reaction of lithium with bismuth chloride in tetrahydrofuran (THF) can produce this compound compounds. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound compounds can be produced through high-temperature solid-state reactions. This involves heating a mixture of lithium and bismuth oxides or sulfides at high temperatures in a controlled atmosphere. The resulting product is then purified through various techniques such as recrystallization or sublimation.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;bismuth compounds undergo various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium oxide and bismuth oxide.
Reduction: Reduction reactions can convert this compound oxides back to the original compound.
Substitution: this compound can undergo substitution reactions with other halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic compounds, and reducing agents such as hydrogen gas. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include lithium oxide, bismuth oxide, and various organometallic compounds. These products can be further processed for use in various applications.
Applications De Recherche Scientifique
Lithium;bismuth compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in organic synthesis and as reagents in various chemical reactions.
Biology: Investigated for their potential use in biological imaging and as antimicrobial agents.
Medicine: Studied for their potential use in drug delivery systems and as therapeutic agents for certain medical conditions.
Industry: Used in the production of high-performance batteries, particularly lithium-sulfur batteries, due to their ability to improve the cycle life and performance of the batteries
Mécanisme D'action
The mechanism of action of lithium;bismuth compounds involves their interaction with various molecular targets and pathways. For example, in lithium-sulfur batteries, this compound compounds act as sulfur hosts, adsorbing polysulfides and accelerating their conversion kinetics. This helps to reduce the loss of active sulfur and improve the cycle life of the batteries .
Comparaison Avec Des Composés Similaires
Lithium;bismuth compounds can be compared with other similar compounds such as:
Lithium;copper: Used in similar applications but with different electrochemical properties.
Lithium;tin: Known for its high capacity in battery applications but with different stability characteristics.
Lithium;lead: Used in various industrial applications but with higher toxicity compared to this compound.
This compound compounds are unique in their combination of low toxicity, high density, and excellent electrochemical properties, making them particularly suitable for use in high-performance batteries and other advanced applications .
Propriétés
Formule moléculaire |
BiLi+ |
|---|---|
Poids moléculaire |
215.9 g/mol |
Nom IUPAC |
lithium;bismuth |
InChI |
InChI=1S/Bi.Li/q;+1 |
Clé InChI |
SSGBDIYXZKJALX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[Bi] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



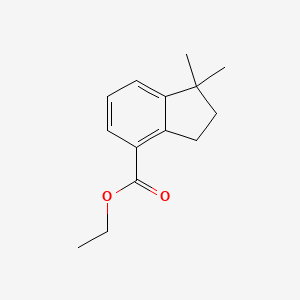
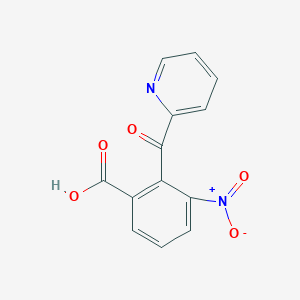
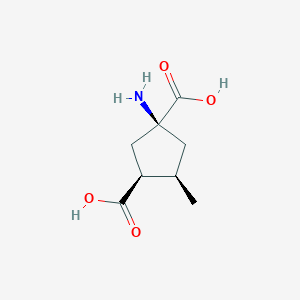
![N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride](/img/structure/B13814401.png)
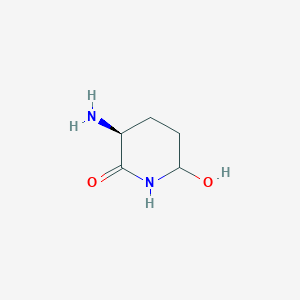
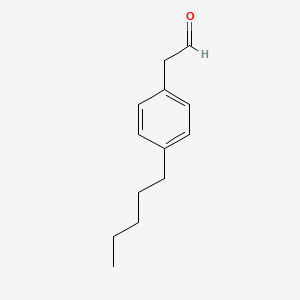
![5-Chloro-2-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814416.png)
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde](/img/structure/B13814418.png)

![(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B13814435.png)
